2-(2-Amino-5-phenylpyrimidin-4-yl)-5-((3-methylbut-2-en-1-yl)oxy)phenol
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Overview
Description
2-(2-Amino-5-phenylpyrimidin-4-yl)-5-((3-methylbut-2-en-1-yl)oxy)phenol is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a phenyl group attached to the pyrimidine ring and a phenol group substituted with a 3-methylbut-2-en-1-yl ether. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-((3-methylbut-2-en-1-yl)oxy)phenol typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as 2-aminopyrimidine, the phenyl group can be introduced via a Suzuki coupling reaction using phenylboronic acid and a palladium catalyst.
Introduction of the Phenol Group: The phenol group can be introduced through a nucleophilic aromatic substitution reaction.
Etherification: The final step involves the etherification of the phenol group with 3-methylbut-2-en-1-ol under acidic or basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-5-phenylpyrimidin-4-yl)-5-((3-methylbut-2-en-1-yl)oxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone derivative using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or chromium trioxide.
Reduction: Tin(II) chloride, hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated pyrimidine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of enzymes or receptors due to its structural similarity to biologically active molecules.
Medicine: As a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: As an intermediate in the production of dyes, agrochemicals, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-((3-methylbut-2-en-1-yl)oxy)phenol would depend on its specific biological target. Generally, compounds of this nature may exert their effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity by binding to the active site or allosteric sites.
Interacting with Receptors: Modulating receptor activity by acting as agonists or antagonists.
Affecting Signal Transduction Pathways: Influencing cellular signaling pathways that regulate various biological processes.
Comparison with Similar Compounds
Similar Compounds
2-(2-Amino-5-phenylpyrimidin-4-yl)phenol: Lacks the ether group, which may affect its biological activity and solubility.
2-(2-Amino-5-phenylpyrimidin-4-yl)-5-methoxyphenol: Contains a methoxy group instead of the 3-methylbut-2-en-1-yl ether, which may influence its reactivity and interactions with biological targets.
2-(2-Amino-5-phenylpyrimidin-4-yl)-5-hydroxyphenol: Lacks the ether group, potentially altering its chemical properties and applications.
Uniqueness
The presence of the 3-methylbut-2-en-1-yl ether group in 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-((3-methylbut-2-en-1-yl)oxy)phenol distinguishes it from similar compounds, potentially enhancing its lipophilicity, biological activity, and suitability for specific applications.
Properties
IUPAC Name |
2-(2-amino-5-phenylpyrimidin-4-yl)-5-(3-methylbut-2-enoxy)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-14(2)10-11-26-16-8-9-17(19(25)12-16)20-18(13-23-21(22)24-20)15-6-4-3-5-7-15/h3-10,12-13,25H,11H2,1-2H3,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRMNUKXSOXXEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC(=C(C=C1)C2=NC(=NC=C2C3=CC=CC=C3)N)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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